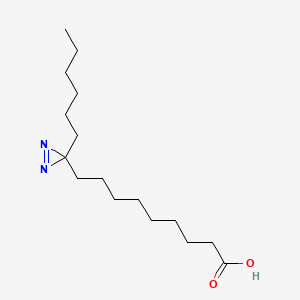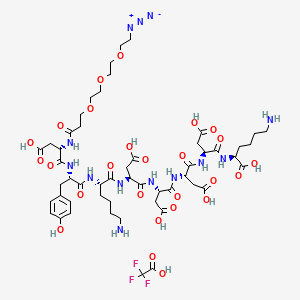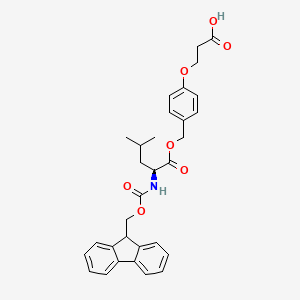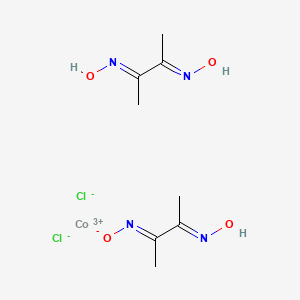
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) is a coordination compound with the molecular formula C8H15Cl2CoN4O4. It is known for its dark green to black powder or crystalline appearance . This compound is a cobalt complex where cobalt is coordinated with dimethylglyoxime ligands and chloride ions. It has significant applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) typically involves the reaction of cobalt(II) chloride with dimethylglyoxime in the presence of an oxidizing agent. The reaction is carried out in an inert atmosphere to prevent oxidation of cobalt(II) to cobalt(III) by atmospheric oxygen . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions where cobalt can change its oxidation state.
Substitution: Ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often require ligands such as pyridine or ammonia .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield cobalt(III) complexes with different ligands, while substitution reactions may produce new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including dehydrogenative cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules.
Industry: It is used in the electroplating industry for the deposition of cobalt coatings.
Mecanismo De Acción
The mechanism of action of Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can undergo changes in oxidation state, which is crucial for its catalytic activity. The compound can also interact with biomolecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobis(dimethylglyoximato)cobalt(III): Similar in structure but with different ligands.
Chloro(pyridine)cobaloxime: Contains pyridine as a ligand instead of dimethylglyoxime.
Uniqueness
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) is unique due to its specific ligand arrangement, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
cobalt(3+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8N2O2.2ClH.Co/c2*1-3(5-7)4(2)6-8;;;/h2*7-8H,1-2H3;2*1H;/q;;;;+3/p-3/b2*5-3+,6-4+;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCOIVWMUZHKU-KMGPWXGDSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=N[O-])C.[Cl-].[Cl-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=N/O)/C.C/C(=N\O)/C(=N/[O-])/C.[Cl-].[Cl-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2CoN4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23638-66-6 |
Source


|
| Record name | Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
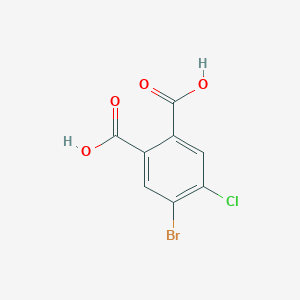

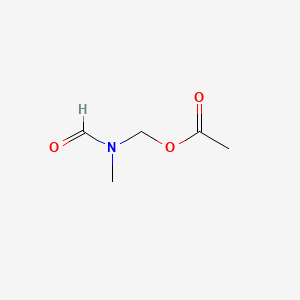
![4,4'-[biphenyl-4,4'-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline)](/img/structure/B6286217.png)
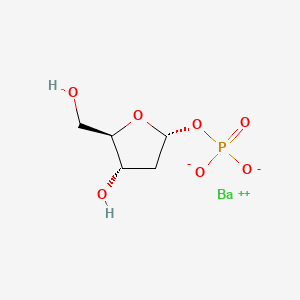
![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)
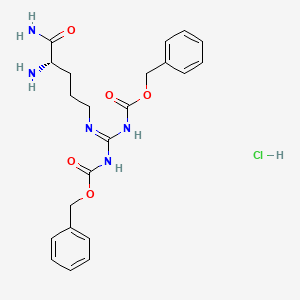

![(2R)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine](/img/structure/B6286268.png)
![cobalt(3+);N,N-dimethylpyridin-4-amine;(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;chloride](/img/structure/B6286273.png)
